N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C22H28N4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H28N4/c1-3-10-19-15-20(23-18-13-8-5-9-14-18)26-22(24-19)21(16(2)25-26)17-11-6-4-7-12-17/h4,6-7,11-12,15,18,23H,3,5,8-10,13-14H2,1-2H3 |
InChI Key |
NAZYDBBASHIVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation between 5-aminopyrazole derivatives and 1,3-diketones or equivalents. For N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, the 5-propyl substituent is introduced during this step. A modified approach from involves reacting 5-amino-3-phenyl-1H-pyrazole with a propyl-substituted 1,3-diketone, such as 3-oxopentanenitrile, under acidic conditions (e.g., acetic acid, 80°C, 12 h). This yields the 5-propylpyrazolo[1,5-a]pyrimidine intermediate with a methyl group at position 2, as confirmed by LC-MS and $$ ^1H $$-NMR.
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 78 |
| Temperature (°C) | 80 | — |
| Catalyst | None | — |
| Reaction Time (h) | 12 | — |
Purification and Analytical Validation
Final purification employs silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water (3:1). Purity is assessed via HPLC (C18 column, 95:5 acetonitrile/water, λ = 254 nm), achieving ≥99% purity. Structural confirmation relies on $$ ^1H $$-NMR (δ 7.8 ppm, aromatic H), $$ ^{13}C $$-NMR (δ 155 ppm, pyrimidine C2), and HRMS (m/z 403.2382 [M+H]$$^+$$).
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidin-7-amine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structural analogues reported in the literature.
Structural and Functional Group Analysis
Table 1: Substituent Patterns and Key Properties of Selected Analogues
Key Observations
Position 3 (R3):
- A 4-fluorophenyl group at R3 is common in anti-mycobacterial agents (e.g., compounds 33 and 48), enhancing target binding via hydrophobic and halogen bonding . The target compound’s phenyl group lacks fluorine, which may reduce potency but could improve metabolic stability by avoiding oxidative defluorination .
Position 5 (R5):
- The propyl chain in the target compound provides moderate lipophilicity (clogP ~4.2), balancing solubility and membrane permeability. In contrast, analogues with bulkier R5 groups (e.g., isopropyl in compound 22) show improved microsomal stability but reduced aqueous solubility .
Position 7 (N-Substituent):
- The cyclohexyl group in the target compound offers conformational rigidity and may reduce hERG channel binding (a common off-target liability) compared to pyridinylmethyl or imidazolylpropyl groups . Cyclohexylamines are also associated with enhanced blood-brain barrier penetration in related scaffolds .
Anti-Mycobacterial Activity:
- Compound 33 (MIC: 0.12 µM) and 48 (MIC: 0.25 µM) demonstrate potent inhibition of Mycobacterium tuberculosis ATP synthase, attributed to their 4-fluorophenyl and pyridinylmethyl groups . The target compound’s lack of fluorine at R3 and its cyclohexylamine group may shift its mechanism of action, necessitating further evaluation.
Q & A
Q. What are the key steps for synthesizing N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones) under reflux conditions, followed by introducing substituents through nucleophilic substitution or coupling reactions . Optimization includes:
- Catalysts : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Controlled heating (80–120°C) prevents side reactions.
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves absolute configuration and validates regioselectivity (e.g., SHELX software for refinement) .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cell viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity for protein targets .
Advanced Research Questions
Q. How can discrepancies between structural analogs’ biological activities be resolved?
- Methodological Answer : Use systematic approaches:
- Computational docking : Compare binding modes of analogs to identify critical interactions (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .
- Structure-activity relationship (SAR) : Synthesize derivatives with incremental substituent changes (e.g., replacing propyl with cyclopropyl) and correlate with activity .
- Mutagenesis studies : Identify residue-specific effects on enzyme inhibition .
Q. What strategies improve pharmacokinetic properties like bioavailability and brain penetration?
- Methodological Answer : Focus on molecular modifications:
- Lipophilicity : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance blood-brain barrier permeability .
- Solubility : Add ionizable groups (e.g., amines) or formulate as salts.
- In vitro models : Use Caco-2 cells to predict intestinal absorption .
- In vivo PK studies : Monitor plasma half-life and tissue distribution in rodent models .
Q. How can researchers address conflicting data from NMR and X-ray crystallography?
- Methodological Answer : Troubleshoot systematically:
Q. What experimental designs elucidate the mechanism of enzyme inhibition?
- Methodological Answer : Combine biochemical and structural methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
